molecular formula C16H24O5 B13420634 Methyl epi-dihydrophaseate

Methyl epi-dihydrophaseate

Cat. No.: B13420634
M. Wt: 296.36 g/mol
InChI Key: QNMHUZMKLBWTQM-TZQVSPQQSA-N
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Description

Contextualization within Plant Metabolite Research

The study of Methyl epi-dihydrophaseate is situated within the broader field of plant metabolomics, specifically focusing on the catabolic pathways of abscisic acid. ABA is a central hormone in a plant's life, regulating growth, development, and adaptation to adverse conditions like drought and salinity. cabidigitallibrary.orgexlibrisgroup.com The concentration of active ABA in plant tissues is tightly controlled through a balance of biosynthesis, transport, and catabolism. nih.gov

The primary pathway for ABA deactivation involves oxidation. nih.gov ABA is first hydroxylated at the 8'-methyl group to form 8'-hydroxy-ABA, an unstable intermediate that spontaneously rearranges to phaseic acid (PA). nih.gov Phaseic acid is then further metabolized, primarily through reduction, to dihydrophaseic acid (DPA) and its stereoisomer, epi-dihydrophaseic acid (epi-DPA). nih.gov this compound is the methyl ester form of epi-DPA. The formation of these downstream metabolites is considered a key step in inactivating the hormonal signal of ABA. cabidigitallibrary.org Therefore, the presence of this compound in a plant tissue is an indicator that ABA signaling has occurred and the hormone is being cleared.

Significance of Methyl Esters in Plant Chemical Biology

The transformation of a carboxylic acid, like epi-dihydrophaseic acid, into its methyl ester form is a significant biochemical modification in plants. Methyl esterification, catalyzed by enzymes known as methyltransferases, can profoundly alter a molecule's properties. Generally, the addition of a methyl group increases the lipophilicity (fat-solubility) and volatility of a compound.

This change has several potential biological implications:

Transport and Mobility: Increased lipophilicity can affect how a molecule moves within and between cells and tissues, potentially facilitating its transport across cellular membranes.

Biological Activity: Esterification can serve as a form of inactivation or, in some cases, create a storage form of a hormone that can be rapidly converted back to the active acid form by methylesterases. This "recycling" allows plants to quickly modulate hormone levels.

Signaling: In some instances, the methylated form of a hormone has its own unique signaling role. For example, methyl salicylate and methyl jasmonate are volatile signals used in plant-to-plant communication and defense responses. frontiersin.org

While the specific biological role of the methyl esterification of epi-DPA is not as extensively studied as that of other phytohormones, it is a recognized process in the metabolic fate of ABA.

Overview of Academic Research Trajectories on this compound

Research into this compound is intrinsically tied to the decades-long investigation of abscisic acid metabolism. Early studies in the 1970s focused on identifying the breakdown products of ABA to understand how plants regulate its levels.

Key research directions include:

Identification of ABA Catabolites: Initial research efforts successfully isolated and characterized the major catabolites of ABA, including phaseic acid and dihydrophaseic acid, from various plant species. cabidigitallibrary.orgnih.gov The existence of DPA as a major inactivation product of ABA was established in tissues like non-imbibed bean seeds. cabidigitallibrary.org

Stereochemical Analysis: Subsequent, more detailed analyses revealed the stereochemical complexity of these metabolites. It was discovered that dihydrophaseic acid exists as two epimers: dihydrophaseic acid (DPA) and epi-dihydrophaseic acid (epi-DPA), which differ in the spatial arrangement of a hydroxyl group. nih.govebi.ac.uk The term "epi" denotes this specific stereochemical configuration. ebi.ac.uk

Development of Analytical Methods: A significant portion of the research has been dedicated to developing sensitive and specific methods, often using labeled internal standards, to accurately quantify ABA and its various metabolites, including the different forms of DPA, in plant extracts. nih.gov This is crucial for understanding the dynamics of ABA signaling in response to environmental stimuli.

Metabolic Pathway Elucidation: Modern research continues to map the intricate network of ABA metabolism. While this compound is recognized as a terminal catabolite, ongoing studies investigate the enzymes responsible for each metabolic step and how these pathways are regulated at the genetic level under different conditions. nih.gov

While a large body of research exists for the ABA pathway as a whole, specific studies focusing solely on the biological activity of this compound are less common. It is generally viewed as part of the terminal deactivation sequence for the potent phytohormone ABA.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24O5

Molecular Weight

296.36 g/mol

IUPAC Name

methyl (2Z,4E)-5-[(1R,3R,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoate

InChI

InChI=1S/C16H24O5/c1-11(7-13(18)20-4)5-6-16(19)14(2)8-12(17)9-15(16,3)21-10-14/h5-7,12,17,19H,8-10H2,1-4H3/b6-5+,11-7-/t12-,14-,15-,16+/m1/s1

InChI Key

QNMHUZMKLBWTQM-TZQVSPQQSA-N

Isomeric SMILES

C/C(=C/C(=O)OC)/C=C/[C@@]1([C@@]2(C[C@H](C[C@]1(OC2)C)O)C)O

Canonical SMILES

CC(=CC(=O)OC)C=CC1(C2(CC(CC1(OC2)C)O)C)O

Origin of Product

United States

Nomenclature, Isomeric Forms, and Stereochemistry

Definitional Aspects and Chemical Identity of Methyl epi-dihydrophaseate

This compound is a naturally occurring organic compound that serves as a key metabolite in plants. It is chemically defined as the methyl ester of epi-dihydrophaseic acid. This compound is a significant derivative of dihydrophaseic acid, which itself is a primary catabolite of the plant hormone abscisic acid (ABA). As a metabolite of ABA, it is classified as an apo-carotenoid sesquiterpenoid, indicating its biochemical origin from the cleavage of C40 carotenoids to form the C15 backbone of ABA, which is then further metabolized.

The chemical identity of this compound is well-established in chemical literature and databases. Its unique structure is registered under the CAS Number 57761-30-5. The molecular formula for this compound is C₁₆H₂₄O₅, which corresponds to a molecular weight of approximately 296.36 g/mol .

IdentifierValue
IUPAC NameMethyl 2-(4-hydroxy-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-yl)acetate
Molecular FormulaC₁₆H₂₄O₅
Molecular Weight296.36 g/mol
CAS Number57761-30-5
Chemical ClassApo-carotenoid sesquiterpenoid

Stereochemical Considerations and Epimeric Relationships

The nomenclature of this compound contains a critical stereochemical descriptor: "epi". This prefix signifies that the molecule is an epimer of Methyl dihydrophaseate. Epimers are a specific type of diastereomer that differs in the configuration at only one of several stereogenic (chiral) centers.

Relationship and Distinction from Related Dihydrophaseate and Jasmonate Metabolites

This compound belongs to a family of related plant metabolites. Its most closely related compound is its own epimer, Methyl dihydrophaseate . Both are methyl esters of dihydrophaseic acid isomers and function as catabolites of abscisic acid. However, their distinct stereochemistry means they are different compounds with potentially different biological activities.

It is also crucial to distinguish the dihydrophaseate family from another major class of plant signaling molecules, the jasmonates . Jasmonates, such as Jasmonic Acid , its methyl ester Methyl Jasmonate , and its epimer Epi-Jasmonic Acid , are a group of fatty acid-derived oxylipins that regulate a wide array of plant processes, including growth, development, and responses to biotic and abiotic stress. nih.govnih.govresearchgate.net

The primary distinctions lie in their biosynthetic origins and core chemical structures.

Biosynthetic Pathway: Dihydrophaseates are derived from the C15 plant hormone abscisic acid, which is synthesized via the carotenoid pathway. In contrast, jasmonates are synthesized from the C18 fatty acid, α-linolenic acid, through the oxylipin pathway. mdpi.commdpi.com

Core Structure: this compound is a sesquiterpenoid with a complex bicyclic ether structure. Jasmonates are characterized by a cyclopentanone ring structure.

While both classes of compounds act as important signaling molecules in plants, they originate from different metabolic pathways and regulate distinct, though sometimes interacting, physiological responses.

FeatureThis compoundJasmonate Family (e.g., Methyl Jasmonate)
Biosynthetic PrecursorAbscisic Acid (from Carotenoids)α-Linolenic Acid (Fatty Acid)
Chemical ClassApo-carotenoid sesquiterpenoidOxylipin (Fatty Acid Derivative)
Core Ring StructureBicyclic etherCyclopentanone
Primary Role DiscussedMetabolite/Catabolite of Abscisic AcidPlant signaling molecule for stress response and development

Natural Occurrence and Ecological Distribution

Detection and Isolation from Plant Species (e.g., Erythroxylum mexicanum, Litsea cubeba, Polyalthia species)

Scientific studies have documented the isolation of Methyl epi-dihydrophaseate and its related compound, Methyl dihydrophaseate, from several plant sources.

In a study on the metabolite profiling of Erythroxylum mexicanum, Methyl dihydrophaseate was detected in the methanolic stem extract. This identification was made using ultra-high performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry (UHPLC-QTOF-MS/MS).

Research on the chemical constituents of Litsea cubeba has also revealed the presence of related compounds. Specifically, (1S,3S,5R,6S)-11-O-β-D-glucopyranosyl-14-oxo-dihydrophaseate, a glycosylated derivative, has been isolated from the branches. acgpubs.org Another study identified Methyl dihydrophaseate in the twigs of this plant. The essential oil of Litsea cubeba, however, is predominantly composed of other compounds like citral, and does not feature this compound as a major component. researchgate.net

Within the Polyalthia genus, (-)-Methyl dihydrophaseate has been noted for its cytotoxic properties. researchgate.net While the specific plant part from which it was isolated is not always detailed in broader phytochemical screens, its presence marks the genus as a source of this compound.

Furthermore, Methyl dihydrophaseate has been isolated from the roots of Lindera aggregata. The compound has also been reported to be isolated from lemon. invivochem.com

It is important to distinguish between this compound and Methyl dihydrophaseate, as they are stereoisomers. The "epi" designation refers to a specific stereochemical configuration at one of the chiral centers in the molecule. While many studies report "Methyl dihydrophaseate," the precise isomeric form is not always specified, which can lead to ambiguity.

Table 1: Detection of this compound and Related Compounds in Plant Species

Plant SpeciesCompound DetectedPlant Part
Erythroxylum mexicanumMethyl dihydrophaseateStem (methanolic extract)
Litsea cubeba(1S,3S,5R,6S)-11-O-β-D-glucopyranosyl-14-oxo-dihydrophaseateBranches
Litsea cubebaMethyl dihydrophaseateTwigs
Polyalthia species(-)-Methyl dihydrophaseateNot specified in broad screens
Lindera aggregataMethyl dihydrophaseateRoots
Lemon (Citrus limon)This compoundNot specified

Distribution Across Plant Tissues and Developmental Stages

The available research indicates that this compound and its related compounds are not uniformly distributed throughout the plant. The compound has been specifically identified in the roots, stems, and twigs of various species. For instance, in Erythroxylum mexicanum, it was found in the stem, while in Lindera aggregata, it was located in the roots. In Litsea cubeba, a derivative was found in the branches and the compound itself in the twigs.

Information regarding the variation of this compound concentration across different developmental stages of the plant is limited. However, the study of related compounds, such as methyl jasmonate in Cymbidium ensifolium flowers, has shown that their emission can be developmentally and rhythmically controlled, with levels changing from the unopened bud stage to full anthesis. nih.gov This suggests that the biosynthesis and accumulation of this compound could also be subject to developmental regulation, although direct evidence for this specific compound is not yet available. The concentration of such secondary metabolites in plants can be influenced by various factors, including age and developmental phase, as the plant allocates resources to growth, defense, and reproduction.

Table 2: Tissue-Specific Distribution of this compound and Related Compounds

Plant SpeciesPlant TissueCompound
Erythroxylum mexicanumStemMethyl dihydrophaseate
Litsea cubebaBranches(1S,3S,5R,6S)-11-O-β-D-glucopyranosyl-14-oxo-dihydrophaseate
Litsea cubebaTwigsMethyl dihydrophaseate
Lindera aggregataRootsMethyl dihydrophaseate

Biogeographical and Ecophysiological Contexts of Occurrence

The plant genera in which this compound and its analogs have been found possess distinct biogeographical distributions, which provides a backdrop to the compound's natural occurrence.

The genus Erythroxylum is pantropical, with significant diversity in the Neotropics, particularly in Brazil. nih.govnih.gov These plants are adapted to a range of tropical habitats, from rainforests to seasonally dry forests. Erythroxylum mexicanum is found in Mexico, often in seasonally dry tropical forests at altitudes between 250 and 800 meters. mdpi.com

Litsea cubeba is widely distributed across southern China and other parts of Southeast Asia, including Indonesia. uky.eduvalent.comgreencastonline.com It is typically found in mountainous regions and is a component of evergreen broad-leaved forests. uky.eduresearchgate.net

The genus Polyalthia is found in the tropical and subtropical regions of South and Southeast Asia, Australia, and Africa. researchgate.net These plants are a common element of lowland rainforest ecosystems.

The ecophysiological role of this compound is not yet well-defined in the scientific literature. However, as a secondary metabolite, it is plausible that it plays a role in the plant's interaction with its environment. Plant secondary metabolites are known to be involved in a variety of ecological functions, including defense against herbivores and pathogens, and as signaling molecules. The structural relationship of this compound to phaseic acid, a catabolite of the plant hormone abscisic acid, suggests a potential, though unconfirmed, role in plant growth regulation or stress responses. The production of such compounds can be an adaptive strategy for plants to cope with biotic and abiotic pressures in their specific ecological niches.

Biosynthesis and Metabolic Pathways

Precursor Pathways and Enzymatic Transformations

The biosynthetic journey to Methyl epi-dihydrophaseate begins with the plant hormone abscisic acid (ABA). ABA itself is a sesquiterpenoid (C15) derived from the cleavage of C40 carotenoids, which are products of the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. annualreviews.orgscispace.comcabidigitallibrary.org This places the ultimate origin of this compound within the broader isoprenoid biosynthesis network.

The direct precursor to this compound is epi-dihydrophaseic acid . The formation of epi-dihydrophaseic acid is a key part of the ABA catabolism pathway, a process crucial for regulating the levels of active ABA in plant tissues. nih.govfund-romuloraggio.org.ar This catabolic cascade involves a series of enzymatic transformations:

Hydroxylation of Abscisic Acid: The primary route for ABA inactivation starts with the hydroxylation of ABA at the 8'-position. This reaction is catalyzed by a group of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases (CYP707A) . nih.govfund-romuloraggio.org.armdpi.comfrontiersin.org This step produces an unstable intermediate, 8'-hydroxy ABA. fund-romuloraggio.org.ar

Formation of Phaseic Acid: The 8'-hydroxy ABA intermediate spontaneously or enzymatically rearranges to form phaseic acid (PA) . fund-romuloraggio.org.ar

Reduction to Dihydrophaseic Acid and its Epimer: Phaseic acid is then reduced to form dihydrophaseic acid (DPA) and its stereoisomer, epi-dihydrophaseic acid (epi-DPA) . fund-romuloraggio.org.arresearchgate.net This reduction is catalyzed by an enzyme known as phaseic acid reductase (PAR) . oup.com

Methylation of epi-Dihydrophaseic Acid: The final step in the formation of this compound is the methylation of the carboxyl group of epi-dihydrophaseic acid. This reaction is presumed to be catalyzed by a specific methyltransferase , utilizing a methyl donor like S-adenosyl-L-methionine (SAM). While the specific enzyme responsible for this final methylation step has not been definitively identified in the literature, the chemical structure of the final product strongly implies its action. tandfonline.com

Abscisic Acid → 8'-Hydroxy ABA → Phaseic Acid → epi-Dihydrophaseic Acid → this compound

Role of Key Enzymes in this compound Biosynthesis

Several key enzymes orchestrate the conversion of ABA to this compound. Their roles are critical in controlling the flux through this metabolic pathway.

Enzyme FamilySpecific Enzyme(s)Role in PathwaySubstrate(s)Product(s)
Cytochrome P450 Monooxygenases ABA 8'-hydroxylase (CYP707A1, CYP707A2, etc.)Catalyzes the initial and rate-limiting step of ABA catabolism. nih.govfund-romuloraggio.org.arAbscisic Acid8'-Hydroxy ABA
Reductases Phaseic Acid Reductase (PAR) / CRL1 (in Arabidopsis)Reduces phaseic acid to dihydrophaseic acid and its epimer. researchgate.netnih.govPhaseic AcidDihydrophaseic Acid, epi-Dihydrophaseic Acid
Methyltransferases Unspecified MethyltransferaseCatalyzes the final methylation step.epi-Dihydrophaseic Acid, S-adenosyl-L-methionine (SAM)This compound, S-adenosyl-homocysteine (SAH)

ABA 8'-hydroxylases (CYP707As): These enzymes are central to regulating ABA levels. Their expression is often induced by ABA itself, creating a feedback mechanism for ABA homeostasis. nih.gov The CYP707A family consists of multiple genes, with different members showing distinct expression patterns in various tissues and developmental stages, allowing for fine-tuned control of ABA catabolism. frontiersin.org

Phaseic Acid Reductase (PAR): In Arabidopsis thaliana, the enzyme Cinnamoyl-CoA Reductase-Like 1 (CRL1) has been identified as a phaseic acid reductase. researchgate.netnih.gov Overexpression of CRL1 leads to decreased sensitivity to ABA, indicating its significant role in the ABA catabolic pathway by converting phaseic acid to dihydrophaseic acid. nih.gov

Methyltransferases: Methyltransferases are a large group of enzymes that transfer a methyl group from a donor, most commonly S-adenosyl-L-methionine (SAM), to a substrate. While the specific methyltransferase that converts epi-dihydrophaseic acid to its methylated form is yet to be characterized, its action is the defining step in the formation of the final compound.

Regulation of Biosynthetic Flux and Homeostasis

The biosynthesis of this compound is intrinsically linked to the regulation of ABA levels. The homeostasis of ABA is a tightly controlled balance between its biosynthesis and catabolism.

Transcriptional Regulation: The genes encoding the key enzymes in the ABA catabolic pathway, particularly the CYP707A genes, are subject to complex transcriptional regulation. Their expression can be influenced by developmental cues and environmental stresses. For instance, the expression of CYP707A genes is often upregulated by high levels of ABA, creating a negative feedback loop to control ABA concentrations. nih.gov

Hormonal Crosstalk: The regulation of this pathway is also influenced by other plant hormones. There is evidence of an antagonistic relationship between ABA and gibberellins (B7789140) (GAs), where ABA can suppress GA biosynthesis. annualreviews.org

Feedback Regulation: The accumulation of downstream metabolites may also play a regulatory role. The presence of phaseic acid and dihydrophaseic acid signals active ABA catabolism.

Interplay with Other Metabolic Pathways

The formation of this compound is not an isolated process but is interconnected with several major metabolic pathways in plants.

Isoprenoid Biosynthesis: The ultimate precursor of ABA is derived from the MEP (2-C-methyl-D-erythritol-4-phosphate) pathway of isoprenoid biosynthesis, which takes place in the plastids. annualreviews.orgscispace.comcabidigitallibrary.org This pathway provides the fundamental building blocks for a vast array of plant compounds, including carotenoids, from which ABA is synthesized. Thus, the flux through the MEP pathway can indirectly influence the availability of precursors for this compound. nih.govmdpi.com

Lipid and Fatty Acid Metabolism: There is significant crosstalk between ABA signaling and lipid metabolism. Exogenous application of ABA has been shown to affect the expression of genes involved in fatty acid biosynthesis and the accumulation of various lipid classes in plants. nih.gov For example, ABA can influence the levels of very-long-chain monounsaturated fatty acids. nih.gov Furthermore, ABA can stimulate the biosynthesis of jasmonic acid (JA), a hormone derived from the oxygenation of fatty acids. nih.gov This connection is significant as both ABA and JA are involved in plant stress responses. The interplay is complex, with evidence for both synergistic and antagonistic interactions between ABA and JA signaling pathways. nih.govpnas.orgfrontiersin.org This suggests that the catabolism of ABA, leading to the formation of this compound, is part of a broader hormonal network that is closely integrated with lipid and fatty acid-derived signaling molecules.

Biological and Physiological Roles in Organisms

Involvement in Plant Defense Mechanisms

Plants, being stationary organisms, have evolved sophisticated defense systems to counteract various environmental threats. MeJA is a key player in orchestrating these defenses, particularly against biological adversaries.

When a plant is attacked by herbivores, it triggers a rapid defensive response, and MeJA is a central signaling molecule in this process. invivochem.com The physical damage caused by herbivory initiates a signaling cascade that leads to the production of jasmonic acid (JA) and its subsequent conversion to the volatile MeJA. researchgate.net This airborne signal can then be transmitted to other parts of the same plant or even to neighboring plants, priming them for an impending attack. ebi.ac.uk

Upon perception of this signal, plants activate a variety of defense mechanisms. These can include the production of secondary metabolites that are toxic or repellent to herbivores. nih.gov For instance, some plants produce compounds that interfere with the insect's digestion or development. invivochem.com Additionally, plants can enhance their physical defenses, such as increasing the density of trichomes (small hairs) on their leaves, which can act as a physical barrier against insects. nih.govijhsr.org

Another fascinating defense strategy mediated by MeJA is the "cry for help." When attacked, some plants release a specific blend of volatile organic compounds, with MeJA being a key component, that attracts natural predators of the herbivore, such as parasitic wasps. ijhsr.org These predators then help to reduce the herbivore population, providing an indirect defense for the plant. nih.gov

Table 1: Effects of Methyl Jasmonate (MeJA) on Plant Defenses Against Herbivory

Plant SpeciesMeJA ConcentrationObserved Effect on Defense
Sunflower (Helianthus annuus)0.1 - 2.5 mMIncreased leaf trichome density by 1.3 to 3.5 times. nih.gov
Tomato (Solanum lycopersicum)0.1 - 2.5 mMSignificant increase in leaf trichome density. nih.gov
Soybean (Glycine max)0.1 - 2.5 mMSubstantial increase in leaf trichome density. nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

The defensive responses triggered by MeJA are underpinned by complex changes at the molecular level, specifically in gene expression and signal transduction. When MeJA is perceived by the plant, it initiates a signaling pathway that leads to the activation or repression of a large number of genes. researchgate.net

This modulation of gene expression is crucial for the synthesis of defense-related proteins and secondary metabolites. For example, in tobacco, the combination of MeJA and ethylene, another plant hormone, can synergistically induce the expression of pathogenesis-related (PR) genes, which are involved in defense against pathogens.

The signaling pathway of jasmonates involves several key components. Upon a stimulus like wounding, a cascade of events is triggered, leading to the biosynthesis of jasmonic acid. researchgate.net The methylation of jasmonic acid to MeJA is catalyzed by an enzyme called S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase (JMT). researchgate.net The production of MeJA can then act as a signal to induce the expression of various defense-related genes. researchgate.net The regulation of gene expression can also occur at the post-transcriptional level through mechanisms like modifications to messenger RNA (mRNA), a process that is part of the 'epitranscriptome'.

In Hevea brasiliensis, the rubber tree, studies have shown that MeJA treatment specifically induces the expression of several genes, including those encoding for a MYB transcription factor, a calcium-sensing protein (CAS2), a CIPK protein, and a chitinase (B1577495) (Chi), all of which are implicated in defense and stress responses.

Regulation of Plant Growth and Developmental Processes

Beyond its role in defense, MeJA also influences various aspects of plant growth and development, from the earliest stages of life to the final stages of senescence.

MeJA can have an inhibitory effect on seed germination and root growth. Studies on maize have shown a clear relationship between the concentration of MeJA and the inhibition of both germination and radicle (embryonic root) elongation. This inhibitory effect is linked to a decrease in the activity of α-amylase, an enzyme crucial for breaking down starch reserves in the seed to provide energy for the growing embryo. Furthermore, MeJA has been observed to reduce the production of ethylene, a hormone that is generally required for seed germination.

In the model plant Arabidopsis thaliana, the inhibitory effect of MeJA on primary root growth is a well-documented phenomenon. Research has identified mutants that are less sensitive to this inhibition, suggesting the involvement of specific genetic pathways in mediating the jasmonate response in root development.

Table 2: Impact of Methyl Jasmonate (MeJA) on Germination and Root Growth

Plant SpeciesMeJA ConcentrationObserved Effect
Maize (Zea mays)Increasing concentrationsReciprocal inhibition of seed germination and radicle growth.
Arabidopsis thaliana0.1 µM50% inhibition of primary root growth in wild-type seedlings.

This table is interactive. You can sort and filter the data by clicking on the column headers.

The influence of jasmonates extends to the reproductive phases of a plant's life cycle. While the direct role of MeJA in flowering is complex and can be species-dependent, its involvement in fruit ripening is more clearly established, particularly in non-climacteric fruits.

In the Chilean wild strawberry (Fragaria chiloensis), treatment with MeJA has been shown to accelerate fruit ripening. This is evidenced by a temporary increase in the ratio of soluble solids to titratable acidity, an accumulation of anthocyanins (pigments responsible for red color), and increased fruit softening. These changes are associated with the modified expression of several genes related to ripening.

Similarly, pre-harvest applications of MeJA on 'Camarosa' strawberries have been found to enhance the fruit's antioxidant capacity during post-harvest storage. Specifically, treatments from the flowering to the ripe fruit stage led to increased levels of anthocyanins and proanthocyanidins, as well as elevated activity of antioxidant enzymes like catalase. However, in some other fruits, such as rabbiteye blueberries, the application of MeJA did not significantly alter the proportion of ripe fruit.

Senescence, or programmed aging, is a natural and crucial final stage in a plant's life, allowing for the remobilization of nutrients from aging tissues to other parts of the plant. MeJA is known to be a potent inducer of leaf senescence.

The process of senescence involves significant changes in gene expression, which can be regulated by epigenetic mechanisms such as DNA methylation. During aging, changes in the methylation patterns of DNA can influence the activity of genes related to senescence.

Interestingly, the effect of MeJA on senescence can be modulated by other plant hormones. For example, low concentrations of salicylic (B10762653) acid have been shown to delay MeJA-induced leaf senescence in Arabidopsis. This delay is linked to the upregulation of autophagy, a cellular recycling process. In some commercial applications, a related compound, methyl dihydrojasmonate, has been used to reduce leaf senescence in plants like roses.

Interplant Communication and Chemical Ecology

The exchange of chemical information between plants is a critical component of ecosystem dynamics. Volatile organic compounds (VOCs) serve as key signaling molecules in these interactions, influencing the behavior and physiology of neighboring plants.

While research on the specific role of methyl epi-dihydrophaseate as a volatile signal is ongoing, the broader context of volatile signaling in plant-plant interactions is well-established. Plants can perceive VOCs released by damaged neighbors, which can prime or induce defensive responses. nih.gov This "eavesdropping" allows for a rapid adjustment of a plant's chemical defenses in anticipation of potential threats.

A well-documented example of this phenomenon is the role of methyl jasmonate (MeJA), a related jasmonate compound. When released by plants under herbivore attack, airborne MeJA can induce the synthesis of proteinase inhibitors in neighboring, undamaged plants. usp.brnih.govnih.gov This response helps to deter further herbivory. Studies have shown that plants from different families, such as Solanaceae and Fabaceae, can respond to airborne MeJA, indicating a conserved signaling mechanism. nih.gov The presence of MeJA has been identified on the leaf surfaces of plants like sagebrush (Artemisia tridentata), and its release can trigger defensive gene expression in nearby tomato plants. usp.br This inter-species communication highlights the complex chemical networks that exist in plant communities.

The chemical structure of these signaling molecules is crucial for their activity. Jasmonates, including MeJA, share structural similarities with prostaglandins, which are important signaling molecules in animals. usp.br The perception of these volatile signals can lead to a cascade of downstream events within the receiver plant, including changes in gene expression and the production of defensive compounds. usp.br

It's important to note that the blend of VOCs released by a plant, rather than a single compound, often carries the most ecologically relevant information. nih.gov The specific composition and concentration of these volatile blends can convey detailed information about the nature of the stress, such as the identity of the herbivore.

Table 1: Examples of Volatile Organic Compounds (VOCs) in Plant Communication

Compound Emitting Plant (Example) Receiving Plant (Example) Observed Effect in Receiver
Methyl Jasmonate Sagebrush (Artemisia tridentata) Tomato (Solanum lycopersicum) Induction of proteinase inhibitors usp.br
Methyl Salicylate Tobacco (Nicotiana tabacum) Neighboring Tobacco Induction of systemic acquired resistance nih.gov
(Z)-3-hexen-1-ol Various damaged plants Maize (Zea mays) Amplification of defense responses nih.gov
Ethylene Various plants Various plants Enhances defense responses and fruit maturation nih.gov

The exchange of chemical signals between plants has significant consequences for the structure and function of ecosystems. This "chemical chatter" can influence plant competition, herbivory patterns, and even the behavior of organisms at higher trophic levels.

By inducing defensive responses in their neighbors, plants can collectively enhance their resistance to herbivores, potentially leading to a decrease in herbivore populations or a shift in their feeding preferences. This can have cascading effects on the food web, influencing the populations of predators and parasitoids that rely on these herbivores.

Furthermore, the ability of plants to "prime" their defenses based on cues from their neighbors suggests a level of plasticity in plant defense strategies. This allows plant communities to respond more effectively to heterogeneous and unpredictable environments. The propagation of volatile signals can create a "landscape of fear" for herbivores, where the risk of encountering well-defended plants is heightened. mdpi.com

Unraveling Physiological Roles in Other Photosynthetic Organisms (e.g., Red Algae)

While the primary focus of research on compounds like this compound has been on higher plants, investigations into other photosynthetic organisms, such as algae, are beginning to emerge. The presence and function of such compounds in these organisms could provide insights into the evolutionary origins of plant signaling pathways.

Currently, direct evidence for the physiological roles of this compound in red algae is limited in the available scientific literature. However, the fundamental biochemical pathways that produce such compounds are present in various forms across the plant and algal kingdoms. For instance, the biosynthesis of isoprenoids, the precursors to many signaling molecules, occurs in both higher plants and algae. nih.gov The presence of abscisic acid (ABA), a related phytohormone, and its signaling components have been identified in various algal species, suggesting that the machinery for ABA-related signaling is ancient.

Further research is needed to determine the specific roles, if any, of this compound and related compounds in the physiology and ecology of red algae and other non-vascular photosynthetic organisms.

Proposed Mechanisms in Cellular Signaling Pathways (e.g., Protein Prenylation, Cross-talk between isoprenoid biosynthesis pathways, Abscisic Acid (ABA) related roles)

The cellular mechanisms through which this compound and related compounds exert their effects are complex and involve intricate signaling networks. Several key pathways have been proposed to be involved.

Protein Prenylation:

Protein prenylation is a post-translational modification where isoprenoid groups, such as farnesyl or geranylgeranyl moieties, are attached to proteins. nih.gov This process is crucial for the proper localization and function of many proteins involved in cellular signaling. The isoprenoid precursors for prenylation are derived from the mevalonic acid (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. preprints.org While direct evidence linking this compound to the regulation of protein prenylation is not yet established, the metabolic connections are plausible. For instance, methyl jasmonate has been shown to act as a molecular switch that promotes the cross-talk between the MVA and MEP pathways, thereby influencing the availability of isoprenoid precursors for protein prenylation. preprints.org This suggests that related compounds could have similar regulatory roles. The reversible methylation of prenylated proteins can also modulate their function, adding another layer of regulation. nih.gov

Cross-talk between Isoprenoid Biosynthesis Pathways:

Plants possess two distinct pathways for isoprenoid biosynthesis: the cytosolic mevalonic acid (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway. nih.govnih.gov While each pathway is responsible for the synthesis of specific classes of isoprenoids, there is evidence of cross-talk and exchange of intermediates between them. preprints.orgnih.gov This metabolic flexibility allows plants to fine-tune the production of various isoprenoid-derived compounds in response to developmental and environmental cues. For example, stress-related signals can modulate the flux through these pathways. The regulation of this cross-talk is complex and involves feedback mechanisms and the allosteric regulation of key enzymes. researchgate.net Understanding how compounds like this compound might influence this cross-talk is an active area of research.

Abscisic Acid (ABA) related roles:

This compound is structurally related to abscisic acid (ABA), a major plant hormone involved in regulating responses to abiotic stress, seed dormancy, and development. mdpi.comfrontiersin.orgresearchgate.net ABA signaling pathways are complex and involve multiple receptors and downstream components. nih.gov Given the structural similarity, it is hypothesized that this compound may interact with components of the ABA signaling cascade, either as an agonist, antagonist, or modulator.

ABA signaling involves changes in cytosolic calcium levels, production of reactive oxygen species (ROS), and nitric oxide (NO). nih.gov For example, methyl jasmonate has been shown to induce stomatal closure, a classic ABA response, and its signaling pathway integrates with that of ABA. nih.gov ABA also plays a role in epigenetic regulation, influencing gene expression through histone modifications and DNA methylation. nih.gov The antagonistic relationship between ABA and gibberellins (B7789140) (GA) in regulating processes like seed germination is another critical aspect of its function. frontiersin.orgresearchgate.net Further research is needed to elucidate the precise interactions of this compound with these intricate ABA-related signaling networks.

Table 2: Key Cellular Signaling Pathways and Related Compounds

Pathway/Process Key Molecules/Components Potential Role of Related Compounds (e.g., Jasmonates, ABA)
Protein Prenylation Farnesyl diphosphate, Geranylgeranyl diphosphate Modulation of precursor availability through pathway cross-talk preprints.org
Isoprenoid Biosynthesis Mevalonic Acid (MVA) pathway, Methylerythritol Phosphate (MEP) pathway Regulation of metabolic flux and cross-talk between pathways preprints.orgnih.gov
Abscisic Acid (ABA) Signaling ABA receptors, Protein kinases, Transcription factors Modulation of ABA-mediated responses such as stomatal closure and stress gene expression mdpi.comnih.gov
Jasmonate Signaling Jasmonic acid, Methyl jasmonate, JAZ proteins Induction of defense gene expression, integration with other hormone pathways nih.govmdpi.com

Chemical Synthesis and Analog Derivatization

Strategies for Total Synthesis of Methyl epi-dihydrophaseate and its Isomers

The total synthesis of this compound and its various stereoisomers requires precise control over multiple chiral centers. Both stereoselective and enantiospecific approaches have been conceptualized, often leveraging precursor-based routes starting from more readily available chiral molecules.

Stereoselective and Enantiospecific Approaches

Stereoselective strategies for the synthesis of molecules with multiple chiral centers, such as this compound, often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. While specific literature detailing a complete stereoselective synthesis of this compound is scarce, general methodologies in stereoselective synthesis can be applied. For instance, diastereoselective reductions of a ketone precursor could establish the hydroxyl stereocenter.

Enantiospecific synthesis, on the other hand, begins with an enantiomerically pure starting material that already contains one or more of the desired chiral centers. This "chiral pool" approach ensures the absolute configuration of these centers is carried through to the final product. For this compound, a logical enantiospecific starting point would be a derivative of (+)-abscisic acid, which possesses the correct absolute stereochemistry at the C-1' position.

Key stereochemical transformations in the synthesis of dihydrophaseic acid isomers would include:

Diastereoselective reduction: The reduction of the ketone on the cyclohexenone ring of a phaseic acid precursor is a critical step. The choice of reducing agent and reaction conditions can influence the stereochemical outcome, leading to either the epi-dihydrophaseate or the dihydrophaseate diastereomer.

Control of the side chain stereochemistry: The stereocenters on the side chain also require careful control, which can be achieved through various asymmetric synthesis techniques.

Precursor-Based Synthesis Routes

The most logical and explored routes for the synthesis of this compound and its isomers are precursor-based, starting from the naturally abundant plant hormone, (+)-abscisic acid (ABA). The biosynthetic pathway of ABA provides a clear roadmap for potential chemical synthesis strategies. ABA is metabolized in plants to phaseic acid (PA) through oxidation, which then undergoes enzymatic reduction to form dihydrophaseic acid (DPA) and its C-4' epimer, epi-dihydrophaseic acid.

A plausible synthetic sequence starting from ABA would involve:

Esterification: Conversion of the carboxylic acid of ABA to its methyl ester.

Oxidation: Selective oxidation of the 8'-methyl group of the ABA methyl ester to an aldehyde, followed by cyclization to form methyl phaseate.

Stereoselective Reduction: Reduction of the 4'-ketone of methyl phaseate. The choice of reducing agent here is crucial for controlling the stereochemistry at the C-4' position to favor the formation of the epi isomer.

An alternative precursor could be phaseic acid itself, if it is readily available through isolation or a separate synthesis. The subsequent reduction and esterification would then lead to the target molecule.

Derivatization for Advanced Research Applications (e.g., Analytical Tagging, Structure-Activity Studies)

The low endogenous concentrations of this compound in plant tissues necessitate sensitive analytical techniques for its quantification. Derivatization is a key strategy to enhance the detectability of this molecule, particularly in liquid chromatography-mass spectrometry (LC-MS) analysis.

Derivatization can be employed to:

Introduce a readily ionizable group: Attaching a moiety with a permanent positive or negative charge can significantly improve ionization efficiency in electrospray ionization (ESI) mass spectrometry.

Incorporate a fluorescent or UV-active tag: For detection methods like fluorescence or UV-Vis, a chromophore or fluorophore can be attached to the molecule.

Improve chromatographic separation: Modifying the polarity of the molecule can enhance its retention and separation on a given chromatography column.

Common derivatization strategies for molecules containing hydroxyl and carboxylic acid groups, such as this compound, involve esterification or etherification of the hydroxyl group and further esterification or amidation of the carboxyl group if it were not already the methyl ester. For analytical tagging, reagents that introduce a charged tag or a fluorophore are particularly useful.

Synthesis of Analogs for Mechanistic Investigations

To understand the precise biological role of this compound and to probe its interactions with potential receptors or enzymes, the synthesis of structural analogs is an invaluable tool. These analogs can be designed to explore the importance of specific functional groups and stereochemical features for biological activity.

The synthesis of analogs can involve modifications at various positions of the this compound molecule:

Modification of the cyclohexenone ring: Altering substituents on the ring or modifying the ring structure itself can provide insights into the structural requirements for binding to cellular targets.

Alterations to the side chain: The length, rigidity, and functional groups of the side chain can be varied to study their impact on activity. For example, replacing the carboxylic acid methyl ester with other esters, amides, or other functional groups can probe the importance of this group for biological function.

Stereochemical modifications: Synthesizing other stereoisomers of Methyl dihydrophaseate allows for the investigation of the stereochemical requirements for its biological effects.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques (e.g., UHPLC-QTOF-MS/MS, Chiral HPLC)

Modern chromatographic methods are at the forefront of analyzing phytohormones and their metabolites from complex biological matrices.

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) represents a powerful platform for the initial detection and tentative identification of Methyl epi-dihydrophaseate. The high resolution and mass accuracy of TOF-MS allow for the determination of elemental composition, while the fast separation capabilities of UHPLC provide excellent peak resolution and sensitivity. cabidigitallibrary.org In untargeted metabolomic studies of plant extracts, related compounds such as Methyl dihydrophaseate have been successfully identified using this technique. sigmaaldrich.com The method provides key data points including retention time and precise mass-to-charge ratio (m/z) for tentative identification against metabolite databases. sigmaaldrich.comresearchgate.net

Table 1: Example of UHPLC-QTOF-MS Data for the Related Isomer, Methyl dihydrophaseate, Detected in a Plant Extract This table is illustrative of data obtained for a closely related isomer in a typical metabolomics experiment.

MetaboliteRetention Time (min)Experimental m/z [M+H]⁺FormulaDatabase Match
Methyl dihydrophaseate6.563297.1697C16H24O4Yes

However, standard reversed-phase UHPLC cannot distinguish between epimers. For this, Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the indispensable method. researchgate.netmdpi.com Chiral separation is achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. slideshare.net

Principle of Separation : The mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the CSP. For effective separation, the "three-point interaction model" suggests that one isomer must engage in at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) with the CSP, creating a more stable complex than its counterpart. slideshare.net

Types of CSPs : Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used and have proven effective for separating a vast range of chiral compounds, including phytohormone derivatives. mdpi.comannualreviews.org For instance, the enantiomers of ABA and its precursors have been successfully resolved using their methyl esters on polysaccharide or Pirkle-type chiral columns. medchemexpress.com The choice of mobile phase and temperature can significantly influence, and even reverse, the elution order of the isomers. biaseparations.com

Spectroscopic Characterization Methods (e.g., NMR Spectroscopy, Mass Spectrometry)

Spectroscopic methods provide the structural information necessary to confirm the identity of a separated compound.

Mass Spectrometry (MS) , especially when coupled with chromatography, is fundamental for identification.

High-Resolution Mass Spectrometry (HRMS) : Techniques like QTOF-MS provide highly accurate mass measurements (typically within 5 ppm), which are used to calculate the most probable elemental formula of the analyte, a critical step in identification. pressbooks.publibretexts.org

Tandem Mass Spectrometry (MS/MS) : This technique involves the isolation and fragmentation of a precursor ion (such as the molecular ion of this compound). The resulting fragmentation pattern is reproducible and serves as a structural fingerprint. For methyl esters, characteristic fragmentation often includes the neutral loss of the methoxy (B1213986) group (•OCH3) or the carbomethoxy group (•COOCH3). acdlabs.comnih.govzhiwutong.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structure elucidation, including the determination of stereochemistry.

Proton (¹H) and Carbon-¹³ (¹³C) NMR : These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. researchgate.netkyoto-u.ac.jp The chemical shift, signal intensity (integration), and coupling patterns are used to piece together the molecular structure. nih.gov The signals from methyl groups are often sharp and well-resolved, making them valuable probes. researchgate.netresearchgate.net

Distinguishing Epimers : Epimers like Methyl dihydrophaseate and this compound will exhibit very similar NMR spectra. However, subtle but distinct differences in the chemical shifts of carbons and protons at or near the differing stereocenter (in this case, C-4') would be the key to differentiation. A full suite of 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY) would be required to definitively assign the structure and relative stereochemistry.

Table 2: Reported ¹³C NMR Data for the Related Isomer, (-)-Methyl dihydrophaseate, in CD₃OD This data provides a reference for the carbon skeleton, with expected minor variations for the epi- form, particularly around C-2', C-3', C-4', and C-5'.

PositionChemical Shift (δ) ppmPositionChemical Shift (δ) ppm
1'42.05119.4
2'50.96199.3
3'80.17168.2
4'86.1851.9
5'48.8912.9
6'26.21021.7
2158.41124.2
3128.0
4192.4

Source: Adapted from data reported for (-)-methyl dihydrophaseate. hmdb.ca

Metabolomics Approaches in this compound Research

Metabolomics provides a snapshot of the small-molecule chemistry within a biological system, offering insights into physiological status and metabolic pathways. oeno-one.eu

Untargeted Metabolomics : This approach aims to measure as many metabolites as possible in a sample without preconceived bias. nih.govsigmaaldrich.com It is an exploratory tool, ideal for discovering novel compounds or identifying unexpected changes in metabolic profiles under specific conditions (e.g., drought stress). oeno-one.eu The initial detection of Methyl dihydrophaseate in plant extracts was accomplished through untargeted UHPLC-QTOF-MS analysis. sigmaaldrich.com This method is crucial for hypothesis generation.

Targeted Metabolomics : Following discovery, a targeted approach is used for the precise and accurate quantification of a select number of known compounds. A targeted LC-MS/MS method for this compound would be developed using an analytical standard, if available, to establish a calibration curve. This approach uses techniques like multiple reaction monitoring (MRM) for high sensitivity and specificity, making it the gold standard for validating and quantifying biomarkers.

The large datasets generated in metabolomics studies require advanced bioinformatics tools for interpretation. Multivariate statistical methods like Principal Component Analysis (PCA) and hierarchical clustering are used to identify patterns and distinguish between different sample groups. researchgate.netlibretexts.org

For pathway reconstruction, the identification of this compound places it within the well-established oxidative catabolism pathway of abscisic acid (ABA). sigmaaldrich.com This pathway is a key mechanism for regulating active ABA levels in plant tissues, which is critical for managing stress responses and developmental processes. sigmaaldrich.com The primary pathway proceeds as follows:

Oxidation : (+)-Abscisic acid is hydroxylated at the 8'-position by CYP707A enzymes to form 8'-hydroxy ABA. sigmaaldrich.com

Rearrangement : This unstable intermediate spontaneously isomerizes to Phaseic Acid (PA).

Reduction : Phaseic acid is then reduced by a reductase enzyme to form Dihydrophaseic Acid (DPA) and its C-4' epimer, epi-Dihydrophaseic Acid (epi-DPA) .

The subsequent methylation of epi-DPA would yield this compound. Analyzing the relative levels of ABA, PA, DPA, and epi-DPA provides a dynamic view of how a plant is regulating its stress response.

Techniques for Isomer Separation and Identification

The separation of isomers—compounds with the same formula but different structures—is a significant analytical challenge. This compound is an epimer of Methyl dihydrophaseate, differing only in the three-dimensional arrangement at a single chiral center.

Chiral Chromatography : As detailed in section 7.1, chiral HPLC is the most direct and widely used technique for separating stereoisomers like enantiomers and epimers. researchgate.netmdpi.com The successful separation of ABA enantiomers and related diastereomers demonstrates the utility of this approach for the baseline resolution of this compound from its other stereoisomeric forms. medchemexpress.com

Specialized Achiral Columns : In some cases, high-efficiency achiral columns with unique selectivities can resolve isomers. Columns with specific functionalities, such as embedded amide or phenyl groups, can provide alternative chemical interactions (e.g., π-π, dipole-dipole) that may be sufficient to separate diastereomers or geometric isomers.

Advanced LC-MS Methods : Developing a liquid chromatography method with enhanced selectivity is key. Mixed-mode columns that combine multiple retention mechanisms, such as anion-exchange and hydrophilic interaction chromatography (HILIC), have been shown to resolve challenging isomers like phosphorylated sugars and may offer potential for separating polar phytohormone metabolites.

Ultimately, the definitive identification of a separated isomer requires the spectroscopic analysis described in section 7.2, with 2D NMR being the gold standard for confirming the precise stereochemical structure.

Research Perspectives and Future Directions

Elucidating Undiscovered Biosynthetic Enzymes and Regulatory Networks

The biosynthetic pathway leading to Methyl epi-dihydrophaseate originates from the well-characterized plant hormone abscisic acid. The primary route of ABA catabolism is initiated by 8'-hydroxylation, catalyzed by cytochrome P450 monooxygenases of the CYP707A family, to produce an unstable intermediate, 8'-hydroxy ABA. cabidigitallibrary.orgmdpi.comnih.gov This compound spontaneously isomerizes to phaseic acid (PA). cabidigitallibrary.orgfrontiersin.org From here, the pathway becomes less defined.

PA is known to be reduced to dihydrophaseic acid (DPA) and its stereoisomer, epi-dihydrophaseic acid (epi-DPA), the direct precursor to this compound. frontiersin.orgnih.gov In Arabidopsis, an enzyme named Cinnamoyl-CoA:NADP oxidoreductase-like 1 (CRL1) has been identified as a phaseic acid reductase (PAR) that converts PA to DPA. nih.gov However, the specific enzyme responsible for the stereospecific reduction of PA to epi-DPA has not yet been identified. A significant future research goal is the discovery and characterization of this putative "epi-phaseic acid reductase."

Furthermore, the final step—the methylation of the epi-DPA carboxyl group to form this compound—is catalyzed by an unknown methyltransferase. Identifying this enzyme is critical to understanding the complete biosynthesis of the compound.

Future research should focus on:

Enzyme Discovery: Employing functional genomics, proteomics, and biochemical assays to identify and isolate the specific phaseic acid reductase that produces epi-DPA and the methyltransferase that synthesizes this compound.

Regulatory Analysis: Investigating the transcriptional and post-translational regulation of these newly discovered enzymes. This includes identifying transcription factors that respond to developmental cues or environmental stress to control the flux towards epi-DPA and its methylated form.

Metabolic Flux Analysis: Using stable isotope labeling to trace the flow of metabolites through the ABA catabolic pathway, clarifying the conditions under which the formation of epi-DPA is favored over DPA.

Reaction Step Precursor Product Known/Putative Enzyme Class Research Status
ABA 8'-hydroxylationAbscisic Acid (ABA)8'-hydroxy ABACytochrome P450 Monooxygenase (CYP707A)Well-characterized nih.gov
Isomerization8'-hydroxy ABAPhaseic Acid (PA)SpontaneousWell-characterized cabidigitallibrary.org
PA Reduction (DPA)Phaseic Acid (PA)Dihydrophaseic Acid (DPA)Phaseic Acid Reductase (e.g., CRL1)Identified in Arabidopsis nih.gov
PA Reduction (epi-DPA)Phaseic Acid (PA)epi-Dihydrophaseic Acid (epi-DPA)Putative epi-Phaseic Acid ReductaseUndiscovered
Methylationepi-Dihydrophaseic Acid (epi-DPA)This compoundPutative MethyltransferaseUndiscovered

Comprehensive Analysis of Molecular Targets and Signaling Receptors

The biological activity of ABA catabolites is an area of active investigation. Dihydrophaseic acid (DPA) is generally considered to be biologically inactive, representing a terminal inactivation product. frontiersin.org However, its precursor, phaseic acid (PA), has been shown to activate a subset of ABA receptors (PYR/PYL/RCAR), suggesting it may function as a hormone itself to fine-tune physiological responses. nih.govmedchemexpress.com Similarly, neophaseic acid, a product of the alternative 9'-hydroxylation pathway, exhibits ABA-like activity, while its downstream catabolite does not. nih.gov

The specific bioactivity of this compound and its immediate precursor, epi-DPA, remains largely unknown. Preliminary studies have hinted at functions outside of classical plant hormone signaling. For instance, (-)-Methyl dihydrophaseate has been reported to possess cytotoxic properties. mdpi.com In a different context, a study on safflower florets identified a dihydrophaseic acid glucoside with anti-adipogenesis activity in a mammalian preadipocyte cell line. nih.gov These findings suggest that ABA catabolites could be repurposed for novel biological functions.

Key future research questions include:

Receptor Screening: Performing high-throughput screening assays (e.g., yeast two-hybrid, surface plasmon resonance) to identify potential protein targets or receptors for this compound, both within and outside the plant kingdom.

Bioactivity Assays: Conducting comprehensive bioassays to determine if this compound has any agonist or antagonist activity on known hormone signaling pathways (e.g., ABA, auxin, cytokinin) or if it possesses novel, standalone bioactivities in plant growth, development, or stress responses.

Elucidating Non-Plant Activities: Further investigating the cytotoxic and anti-adipogenic activities of dihydrophaseic acid derivatives to identify their molecular mechanisms of action in animal cells, which could open avenues for biomedical applications.

Integration of Multi-Omics Data in Chemical Ecology and Plant Physiology Studies

The advent of multi-omics technologies—integrating genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for understanding complex biological systems. nih.govnih.govoup.com Such approaches are ideally suited for placing a single metabolite like this compound into a broader physiological and ecological context. While numerous multi-omics studies on ABA have quantified DPA as a metabolic endpoint, researchgate.netresearchgate.net none have specifically focused on the regulatory network governing this compound.

In chemical ecology, plant-derived secondary metabolites mediate interactions with other organisms. Future studies could explore whether this compound or its precursors are exuded from roots or emitted as volatiles to influence microbial communities, deter herbivores, or engage in allelopathic interactions.

Future research directions leveraging multi-omics include:

Physiological Correlation Studies: Performing time-course multi-omics analyses on plants subjected to various abiotic stresses (drought, salinity) or developmental transitions (seed maturation) to correlate the abundance of this compound with specific molecular networks.

Chemical Ecology Investigations: Using metabolomics to analyze root exudates and volatile organic compounds to determine if this compound is involved in below-ground or above-ground signaling.

Systems Biology Modeling: Building predictive models based on integrated omics data to generate hypotheses about the function of the epi-DPA catabolic branch and its contribution to plant fitness.

Development of Novel Tools for Modulating this compound Pathways

To precisely dissect the function of a metabolic pathway, specific tools for its modulation are indispensable. While chemical inhibitors for upstream ABA biosynthesis (e.g., fluridone, abamine) and catabolism (e.g., azole-based inhibitors of CYP707A) exist, nii.ac.jpnii.ac.jp there are no specific tools available for the terminal steps leading to this compound.

The identification of the enzymes responsible for epi-DPA and this compound synthesis (as outlined in section 8.1) is the prerequisite for developing such tools. Once these enzymes are known, both chemical and genetic strategies can be pursued.

Future development efforts should focus on:

Chemical Probe Synthesis: Designing and synthesizing specific inhibitors or chemical probes for the putative epi-phaseic acid reductase and the epi-DPA methyltransferase. Such molecules would allow for the acute and conditional manipulation of this compound levels in vivo.

Genetic Manipulation: Creating loss-of-function mutants (e.g., using CRISPR/Cas9) and overexpression lines for the identified biosynthetic genes in model organisms like Arabidopsis thaliana.

Phenotypic Analysis: Characterizing these genetically modified plants under various conditions to reveal the physiological consequences of depleting or over-accumulating epi-DPA and this compound. This would provide direct evidence of their biological roles.

Tool Type Target Enzyme Purpose Potential Impact
Chemical InhibitorPutative epi-Phaseic Acid ReductaseBlock the production of epi-DPAClarify the function of the epi-DPA branch vs. the DPA branch
Chemical InhibitorPutative epi-DPA MethyltransferaseBlock the final methylation stepIsolate the specific function of this compound
CRISPR/Cas9 MutantGene for epi-Phaseic Acid ReductaseCreate a genetic knockoutReveal developmental or stress-related phenotypes
Overexpression LineGene for epi-DPA MethyltransferaseInduce over-accumulation of productAmplify subtle phenotypes for easier characterization

Comparative Studies Across Diverse Biological Systems for Functional Homologs

The core ABA signaling and metabolic pathways are highly conserved across land plants, but functional diversification of the involved gene families has allowed for species-specific adaptations. nih.govannualreviews.org For example, natural allelic variation in the ABA 8'-hydroxylase gene ZmAbh4 in maize has been shown to modulate water use efficiency. oup.com

Comparative genomics and functional studies across a wide range of species can illuminate the evolutionary history and potential functional divergence of the pathway leading to this compound. The discovery that specific reductases in Arabidopsis (ABH2, CRL1) cannot catalyze the reduction of neophaseic acid, a task performed by the distinct enzyme NeoPAR1, underscores the potential for high substrate specificity and functional divergence among these enzymes. nih.gov

Future comparative research should aim to:

Identify Orthologs: Perform bioinformatic searches across sequenced genomes of diverse plant lineages (e.g., bryophytes, ferns, gymnosperms, angiosperms) to identify orthologs of the enzymes involved in PA reduction and methylation.

Trace Evolutionary History: Reconstruct the evolutionary history of these gene families to understand when the capacity to produce epi-DPA and its methylated form might have arisen and how it correlates with the evolution of specific plant traits.

Functional Characterization: Express and characterize the identified homologous enzymes from different species to test for conservation or divergence in their substrate specificity and kinetic properties. This could reveal whether the production of this compound is a widespread feature of ABA catabolism or a trait specific to certain plant groups.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of methyl epi-dihydrophaseate to ensure high purity and yield?

  • Methodological Answer : Synthesis optimization should include iterative testing of reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using design of experiments (DoE) frameworks. Characterization via HPLC-MS and NMR (1H/13C) is critical for verifying structural integrity and purity . Parallel monitoring of byproducts using GC-MS can identify side reactions. Reference standard comparisons and spectral databases (e.g., SciFinder, Reaxys) ensure reproducibility .

Q. How can researchers validate the stability of this compound under varying storage conditions for long-term experimental use?

  • Methodological Answer : Conduct accelerated stability studies under ICH Q1A guidelines, exposing the compound to controlled stressors (light, humidity, temperature). Use HPLC-UV to quantify degradation products and kinetic modeling (Arrhenius equation) to predict shelf life. Include control batches and statistical analysis (e.g., ANOVA) to assess significance of degradation pathways .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

  • Methodological Answer : LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) minimizes matrix effects. Validate methods per FDA bioanalytical guidelines (precision, accuracy, LLOQ). For tissue samples, homogenization followed by SPE or LLE extraction improves recovery rates. Cross-validate with orthogonal techniques like ELISA if antibody specificity is confirmed .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?

  • Methodological Answer : Perform a systematic review using COSMOS-E guidelines to assess study heterogeneity (e.g., dosing regimens, model organisms). Apply meta-regression to identify confounding variables (e.g., pharmacokinetic differences, metabolite interference). In silico ADMET profiling (e.g., using SwissADME) can reconcile disparities in bioavailability or off-target effects .

Q. What experimental designs are suitable for elucidating the mechanistic role of this compound in epigenetic regulation?

  • Methodological Answer : Combine CRISPR-Cas9 gene editing (targeting putative binding sites) with ChIP-seq to map histone modification patterns. Use RNA-seq to correlate transcriptional changes. Validate via dose-response assays and rescue experiments (e.g., siRNA knockdown). Integrate multi-omics data with pathway analysis tools (IPA, STRING) .

Q. How can researchers address reproducibility challenges in this compound studies due to batch-to-batch variability?

  • Methodological Answer : Implement QC/QA protocols per ISO 17025, including certificate of analysis (CoA) verification for raw materials. Use multivariate statistical process control (MSPC) during synthesis. Share raw NMR/LC-MS datasets in FAIR-compliant repositories (e.g., Zenodo) to enable cross-lab validation .

Q. What strategies are recommended for integrating this compound data across disparate omics datasets (e.g., epigenomics, metabolomics)?

  • Methodological Answer : Employ knowledge graph frameworks (e.g., Neo4j) to map compound-target-pathway relationships. Use R/Bioconductor packages (limma, DESeq2) for differential analysis and WGCNA for co-expression networks. Apply false discovery rate (FDR) correction to mitigate type I errors in multi-omics integration .

Methodological Best Practices

  • Data Reporting : Adhere to MIAME/MINSEQE standards for omics data . For synthetic protocols, follow CHMinF guidelines to document reaction parameters .
  • Conflict Resolution : When interpreting contradictory results, apply Bradford Hill criteria to assess causality and use sensitivity analyses to test robustness .
  • Ethical Compliance : For studies involving human-derived samples, ensure IRB approval and explicit documentation of consent protocols per Declaration of Helsinki .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.